5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol
Description
5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol (CAS: 477887-99-3) is a heterocyclic compound with the molecular formula C₁₄H₁₀N₂OS₂ and a molar mass of 286.37 g/mol . Its structure combines a fused dihydronaphthothiophene moiety with a 1,3,4-oxadiazole-2-thiol ring, conferring unique electronic and steric properties.
Properties
IUPAC Name |
5-(4,5-dihydrobenzo[g][1]benzothiol-2-yl)-3H-1,3,4-oxadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2OS2/c18-14-16-15-13(17-14)11-7-9-6-5-8-3-1-2-4-10(8)12(9)19-11/h1-4,7H,5-6H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NABFUHYMFWBMGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)SC(=C2)C4=NNC(=S)O4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the biological activity of this specific oxadiazole derivative, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 273.32 g/mol. The presence of the thiol group and the oxadiazole ring contributes to its biological activity.
Biological Activity Overview
Research indicates that oxadiazole derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Many studies highlight the effectiveness of oxadiazole compounds against various bacterial strains.
- Anticancer Activity : Some derivatives have shown promise in inhibiting tumor cell proliferation.
- Antitubercular Activity : Certain oxadiazole derivatives are effective against Mycobacterium tuberculosis.
Antimicrobial Activity
A study examined the antibacterial properties of various 1,3,4-oxadiazole derivatives. The results indicated that compounds with a thiol moiety exhibited significant activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, comparable to standard antibiotics like amoxicillin .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-(4-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | S. aureus | 0.25 µg/mL |
| Other Oxadiazole Derivative | E. coli | 0.5 µg/mL |
| Another Variant | M. tuberculosis | 0.03 µg/mL |
Anticancer Activity
The antiproliferative effects of oxadiazole derivatives have been evaluated using MTT assays against various cancer cell lines. For instance, certain derivatives demonstrated cytotoxicity towards colorectal carcinoma (HCT-116) and cervical adenocarcinoma (HeLa) cells. The mechanism involves inhibition of topoisomerase I activity, which is crucial for DNA replication and repair .
Table 2: Anticancer Activity of Oxadiazole Derivatives
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 5-(4-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol | HCT-116 | 10 |
| Another Variant | HeLa | 15 |
Antitubercular Activity
Research has shown that certain oxadiazole derivatives possess significant antitubercular properties. For example, compounds containing the oxadiazole ring have been reported to exhibit MIC values as low as 0.03 µg/mL against M. tuberculosis, indicating their potential as effective antitubercular agents .
Case Studies
- Study on Antimicrobial Efficacy : A recent study assessed the antimicrobial efficacy of various oxadiazole derivatives against multi-drug resistant strains of bacteria. The study found that modifications to the thiol group enhanced antibacterial potency significantly.
- Cancer Cell Line Evaluation : A library of oxadiazole compounds was synthesized and tested for antiproliferative activity in cancer cell lines. Results indicated that structural modifications led to increased cytotoxic effects against specific cancer types.
Scientific Research Applications
Anticancer Applications
Oxadiazoles have been extensively studied for their potential as anticancer agents. The specific compound of interest has shown promise in various studies:
- In Vitro Antitumor Activity : Recent advancements have highlighted the synthesis of oxadiazole derivatives that exhibit significant antitumor activity. For instance, compounds derived from 1,3,4-oxadiazole have been tested against human leukemia cell lines (K-562) and demonstrated notable efficacy. Some derivatives showed IC50 values lower than standard chemotherapeutics like 5-fluorouracil (5-FU) .
- Mechanistic Insights : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of cell proliferation. For example, certain oxadiazole derivatives have been shown to interact with the ATPase domain of specific proteins involved in cancer cell survival .
Antiviral Applications
The antiviral properties of oxadiazoles are also noteworthy, particularly concerning viral infections like dengue:
- Dengue Virus Inhibition : Research has identified a series of oxadiazole derivatives that act as non-nucleoside inhibitors of the dengue viral polymerase. These compounds were synthesized using high-throughput screening methods and exhibited submicromolar activity against all four serotypes of the dengue virus . The structure-activity relationship (SAR) studies indicated that modifications to the oxadiazole core could enhance antiviral potency.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships is crucial for optimizing the efficacy of oxadiazole derivatives:
- Chemical Modifications : Variations in substituents on the oxadiazole ring can lead to significant changes in biological activity. For example, thio-substituted derivatives have been shown to enhance interaction with target proteins involved in cancer and viral replication pathways .
Synthesis and Characterization
The synthesis of 5-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-1,3,4-oxadiazole-2-thiol typically involves multi-step organic reactions:
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Cyclization | Thiophene derivatives | Formation of oxadiazole ring |
| 2 | Substitution | Various nucleophiles | Introduction of functional groups |
| 3 | Thioether Formation | Thiol reagents | Final product with enhanced biological activity |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues in the 1,3,4-Oxadiazole-2-thiol Family
Several structurally related compounds share the 1,3,4-oxadiazole-2-thiol core but differ in aryl substituents. Key examples include:
Table 1: Comparison of 1,3,4-Oxadiazole-2-thiol Derivatives
Key Observations:
Substituent Effects :
- The target compound ’s dihydronaphthothiophene group imparts bulkiness compared to simpler aryl substituents (e.g., 4n, 4u), likely reducing solubility in polar solvents but enhancing π-π interactions in solid-state applications .
- Electron-withdrawing groups (e.g., trifluoromethyl in 4u) increase oxidative stability and may modulate electronic properties for optoelectronic applications .
- Sulfanyl modifications (e.g., methylsulfanyl in CAS 477888-00-9) improve solubility, critical for solution-processed device fabrication .
Synthetic Yields :
- Derivatives with halogenated or trifluoromethylphenyl groups (e.g., 4u, 4y) exhibit higher yields (85–90%), suggesting favorable reaction kinetics, whereas brominated or bulky substituents (e.g., 4w) show lower yields (59%) due to steric hindrance .
Material Science
- Its extended aromatic system could theoretically enhance light absorption and charge transport, but experimental validation is needed .
Q & A
Q. How can researchers integrate molecular docking studies to rationalize observed biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
